(1R,5S)-bicyclo[3.2.0]heptane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-3-7(9)5-2-1-4(5)6/h4-5H,1-3H2/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSUJAKXQJRXRZ-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1r,5s Bicyclo 3.2.0 Heptane 2,4 Dione and Its Chiral Analogs
Photochemical Cycloaddition Strategies
Photochemical [2+2] cycloaddition is a powerful and widely utilized method for the synthesis of the bicyclo[3.2.0]heptane core. This approach involves the light-induced reaction of two unsaturated systems to form a cyclobutane (B1203170) ring, which constitutes the fused four-membered ring of the bicyclo[3.2.0]heptane skeleton.
Intermolecular [2+2] photocycloaddition reactions involve the coupling of two separate molecular entities to form the bicyclic product. For instance, the photocycloaddition of a cyclopentenone with an alkene under irradiation can yield the bicyclo[3.2.0]heptane skeleton. While conceptually straightforward, controlling regioselectivity and stereoselectivity in intermolecular reactions can be challenging. In some cases, intermolecular [2+2] photocycloaddition reactions can be competitive with intramolecular processes, particularly when the tether linking the two unsaturated moieties in an intramolecular substrate is long or conformationally flexible. acs.org For example, the irradiation of certain 2-(2′-alkenyloxy)cycloalk-2-enones can lead to intermolecular [2+2] photodimerization products instead of the desired intramolecular cycloadduct. acs.org
Intramolecular [2+2] photocycloadditions are often more efficient and selective than their intermolecular counterparts for constructing the bicyclo[3.2.0]heptane core. In this approach, the two reacting alkene moieties are tethered within the same molecule, facilitating their proximity and favorable orientation for cycloaddition upon photoexcitation. A prominent example is the intramolecular Cu(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes, which yields bicyclo[3.2.0]heptanes. acs.org This methodology has been successfully applied in the synthesis of complex molecules, such as the bicyclic core of the marine diterpenoid bielschowskysin. researchgate.netrsc.org The use of a copper/BINAP complex under visible light irradiation has also been reported for the efficient synthesis of bicyclo[3.2.0]heptanes with high yields and diastereoselectivity. nih.gov
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like (1R,5S)-bicyclo[3.2.0]heptane-2,4-dione. Chiral auxiliaries have proven to be an effective strategy for inducing enantioselectivity in [2+2] photocycloaddition reactions. mdpi.com By attaching a chiral auxiliary to the substrate, one can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer over the other.
For example, the use of chiral oxazolidinone auxiliaries bound to aryl bis-enone substrates has enabled the synthesis of enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov Experimental and computational studies have shown that these reactions can proceed through a syn-closure pathway, leading to the formation of cis-anti diastereoisomers as the major products. mdpi.comnih.gov The choice of chiral auxiliary and reaction conditions can significantly impact the diastereomeric and enantiomeric excess of the final product.
| Chiral Auxiliary | Substrate Type | Outcome | Reference |
| Oxazolidinones | Aryl bis-enones | Enantioenriched bicyclo[3.2.0]heptanes | mdpi.comnih.gov |
| Sugar-derived | 1,6-dienes | Stereocontrolled synthesis of functionalized bicyclo[3.2.0]heptane derivatives | rsc.org |
Recent advances in photochemistry have led to the development of powerful catalytic methods for [2+2] cycloadditions. Organophotoredox catalysis, which utilizes organic dyes as photosensitizers, has emerged as a sustainable and efficient approach. mdpi.com Eosin Y, a common organic dye, can catalyze the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives to generate bicyclo[3.2.0]heptanes under visible light irradiation. mdpi.comnih.govunimi.it
Lewis acids can play a crucial role in enhancing the efficiency and selectivity of these photocycloaddition reactions. For instance, the addition of lithium bromide (LiBr) has been shown to promote the Eosin Y-catalyzed reaction. mdpi.comnih.gov The Lewis acid is believed to activate the substrate by coordinating to the carbonyl groups, thereby facilitating the key cycloaddition step. The combination of an organophotocatalyst and a Lewis acid co-catalyst provides a powerful tool for the synthesis of complex bicyclic systems.
Copper(I) salts, such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), are also effective catalysts for intramolecular [2+2] photocycloadditions of 1,6-dienes to form bicyclo[3.2.0]heptanes. acs.org These reactions typically proceed with high diastereoselectivity. acs.org
| Catalyst/Mediator | Substrate Type | Role | Reference |
| Eosin Y | Aryl bis-enones | Organophotocatalyst | mdpi.comnih.govunimi.it |
| LiBr | Aryl bis-enones | Lewis Acid Co-catalyst | mdpi.comnih.gov |
| Cu(I) salts | 1,6-dienes | Catalyst | acs.org |
| Copper/BINAP | 1,6-dienes | Catalyst | nih.gov |
Continuous flow photochemistry offers several advantages over traditional batch methods, including improved reaction efficiency, scalability, and safety. unimi.it The use of microfluidic reactors allows for precise control over reaction parameters such as irradiation time and temperature, leading to higher yields and selectivities. researchgate.net This technology has been successfully applied to the synthesis of bicyclo[3.2.0]heptane derivatives through photosensitized [2+2] cycloadditions. researchgate.net For example, the Eosin Y-catalyzed anion radical [2+2] photocycloaddition of aryl-enones has been performed under continuous flow conditions, demonstrating improved efficiency and control over diastereoselectivity compared to batch reactions. unimi.it The ability to scale up these reactions makes continuous flow photochemistry an attractive approach for the large-scale production of valuable bicyclic intermediates. scispace.com
Non-Photochemical Approaches to the Bicyclo[3.2.0]heptane-2,4-dione Core
One such approach is the thermal [2+2] cycloaddition. In some cases, a thermal cycloaddition followed by appropriate regio- and stereocontrolled functionalization can provide an efficient route to the desired bicyclo[3.2.0]heptane core. researchgate.net For example, in the synthesis of the bicyclic core of bielschowskysin, a thermal [2+2] cycloaddition was ultimately more successful than various photochemical attempts. researchgate.net
Other non-photochemical methods include intramolecular alkylation strategies and transition metal-catalyzed C(sp³)–H activation cascades. rsc.org For instance, a diastereoselective synthesis of bicyclo[3.2.0]heptane lactones has been achieved from bicyclo[1.1.1]pentane carboxylic acids via a palladium-catalyzed C(sp³)–H activation cascade. rsc.org Additionally, a Stork epoxynitrile cyclization and the Wolff rearrangement have been employed as key steps in the stereoselective synthesis of the functionalized bicyclo[3.2.0]heptane core of humilisin E. nih.gov These alternative approaches highlight the versatility of synthetic chemistry in accessing complex molecular architectures.
Rearrangement Reactions (e.g., Wolff Rearrangement)
The Wolff rearrangement stands out as a powerful tool for ring contraction, offering a viable pathway to the bicyclo[3.2.0]heptane skeleton from larger ring systems. This reaction involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846), which can then undergo subsequent reactions. In the context of synthesizing bicyclo[3.2.0]heptanediones, a common strategy involves the photochemical or thermal Wolff rearrangement of a cyclic α-diazoketone, leading to a ring-contracted ketene intermediate. This intermediate can then participate in an intramolecular [2+2] cycloaddition with a tethered alkene to furnish the bicyclic core.
The general mechanism of the Wolff rearrangement can proceed through either a concerted pathway or a stepwise mechanism involving a carbene intermediate. The stereochemistry of the migrating group is retained during the rearrangement, a crucial aspect for the synthesis of chiral molecules. For instance, the synthesis of functionalized bicyclo[3.2.0]heptane cores has been achieved through a strategy involving a Wolff ring contraction of a bicyclo[3.3.0]octane system. This approach was found to be more stereoselective compared to other methods. researchgate.netorganic-chemistry.org
One notable application is in the synthesis of natural products like (±)-Δ⁹(¹²)-capnellene, where a cyclohexanone (B45756) derivative is contracted to a cyclopentane (B165970) system via a deformylative diazo transfer followed by a Wolff rearrangement. While not directly forming the dione (B5365651), this highlights the utility of the reaction in constructing the five-membered ring of the bicyclo[3.2.0]heptane system. The reaction is typically induced by photolysis, thermolysis, or transition metal catalysis, with silver(I) oxide being a common catalyst. nih.gov The choice of reaction conditions can influence the outcome, with photochemical methods often being preferred to avoid high temperatures that might lead to side reactions. google.com
The intramolecular cycloaddition of the ketene intermediate generated from the Wolff rearrangement with an allene (B1206475) moiety has also been reported to yield 7-methylidinebicyclo[3.2.0]heptanones, showcasing the versatility of this rearrangement in accessing functionalized bicyclic systems. nih.gov
Cyclization and Ring-Forming Reactions (e.g., Stork Nitrile-Epoxide Cyclization)
Cyclization and ring-forming reactions provide a direct and efficient means to construct the bicyclo[3.2.0]heptane framework. Among these, the Stork nitrile-epoxide cyclization has emerged as a valuable method for the formation of cyclobutane rings, a key component of the target bicyclic system. This reaction involves the intramolecular cyclization of an epoxy-nitrile, initiated by the deprotonation of the carbon α to the nitrile group.
In the synthesis of complex molecules containing the bicyclo[3.2.0]heptane core, such as the marine diterpenoid humilisin E, the Stork nitrile-epoxide cyclization has been employed as a key strategic step. researchgate.netorganic-chemistry.orgescholarship.org The reaction proceeds by treating the epoxy-nitrile with a suitable base, such as a Grignard reagent (e.g., i-PrMgCl), which facilitates the formation of a carbanion that attacks the epoxide intramolecularly to form the four-membered ring.
While effective, the stereochemical outcome of the Stork nitrile-epoxide cyclization can be challenging to control and may lead to the formation of diastereomeric mixtures. For example, in the synthesis of the humilisin E core, this method resulted in lower stereoselectivity compared to the Wolff rearrangement approach. researchgate.netorganic-chemistry.org
Other cyclization strategies for the construction of the bicyclo[3.2.0]heptane skeleton include intramolecular [2+2] photocycloaddition reactions. These reactions can be highly efficient and stereoselective, particularly when the reacting moieties are held in close proximity by a suitable tether. For instance, the intramolecular photocycloaddition of 4-allylcyclobutenones has been shown to produce bicyclo[3.2.0]heptenones through the formation of a vinylketene intermediate followed by an intramolecular [2+2] cycloaddition. escholarship.org Similarly, phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reactions have been developed to synthesize fused bicyclo[3.2.0]heptenones with high regio- and diastereoselectivity. rsc.orgresearchgate.net
Strategies for Chiral Induction and Resolution in Synthesis
The synthesis of the enantiomerically pure this compound necessitates effective strategies for controlling stereochemistry. Several approaches have been successfully employed, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.
Chiral Auxiliaries: One effective strategy involves the use of chiral auxiliaries attached to the substrate to direct the stereochemical outcome of a reaction. For instance, in the organophotoredox-catalyzed anion radical [2+2] photocycloaddition of aryl bis-enones, the use of chiral oxazolidinone auxiliaries has enabled the synthesis of enantioenriched, highly substituted bicyclo[3.2.0]heptanes. This method proceeds via a syn-closure pathway, leading to the formation of specific diastereoisomers. mdpi.com The chiral auxiliary is typically removed in a subsequent step to yield the desired enantiomerically enriched product.
| Substrate | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio |
| Aryl bis-enone | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Anion radical [2+2] photocycloaddition | 60:40 |
| Aryl bis-enone | (R)-4-isopropyloxazolidin-2-one | Anion radical [2+2] photocycloaddition | Varies with conditions |
Asymmetric Catalysis: The use of chiral catalysts to promote enantioselective transformations is a cornerstone of modern asymmetric synthesis. In the context of bicyclo[3.2.0]heptane synthesis, iridium-catalyzed asymmetric allylic amination has been used to introduce chirality into an enyne precursor, which then undergoes a PtCl2-catalyzed cyclization to form the azabicyclo[3.2.0]heptane skeleton with excellent enantioselectivity (92-99% ee). While this example pertains to an aza-analog, the principle can be extended to carbocyclic systems. taltech.ee
Enzymatic Resolution: Enzymatic resolution provides a powerful method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product. For the resolution of bicyclo[3.2.0]heptane derivatives, lipases have proven to be particularly effective. For example, racemic 3-azabicyclo[3.2.0]heptane derivatives have been efficiently resolved by kinetic resolution using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). unimi.it Similarly, sterically demanding 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one was resolved with high selectivity (E > 300) using crude porcine pancreatic lipase. rsc.org The enantiomers of oxa- and azabicyclo[3.2.0]heptane derivatives have also been separated by enzymatic kinetic resolution with immobilized Candida antarctica Lipase B (CALB), achieving E values up to 153. escholarship.org
Synthesis of Functionalized Bicyclo[3.2.0]heptane-2,4-dione Derivatives
The synthetic utility of this compound is greatly expanded by the ability to introduce various functional groups onto its bicyclic framework. Methodologies for the synthesis of functionalized derivatives often involve the use of substituted starting materials in the key ring-forming reactions or post-synthetic modifications of the dione scaffold.
One of the most common and powerful methods for constructing the bicyclo[3.2.0]heptane core is through [2+2] photocycloaddition reactions. The reaction of 4-hydroxycyclopent-2-enone derivatives with various alkenes has been studied to produce a diverse range of functionalized bicyclo[3.2.0]heptanes. researchgate.net These reactions typically yield a mixture of exo and endo adducts. Intramolecular versions of this reaction can lead to a single, stereochemically pure product. researchgate.net
Palladium-catalyzed C(sp³)–H activation cascades have also been developed for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. This methodology allows for the synthesis of both arylated and non-arylated lactone derivatives by employing different classes of ligands. nih.govrsc.org These lactones can be further transformed into other functionalized cyclobutane and oxobicyclo[3.2.0]heptane derivatives. nih.govrsc.org
The inherent reactivity of the dione functionality in bicyclo[3.2.0]heptane-2,4-dione allows for a variety of transformations. The ketone groups can be selectively reduced to alcohols or oxidized. Ring-expansion reactions, such as the Baeyer-Villiger oxidation, can be employed to form lactones, which are valuable precursors for natural product synthesis. Furthermore, the carbonyl groups are susceptible to nucleophilic attack, enabling the introduction of a wide range of substituents through reactions like alkylation.
| Precursor(s) | Reaction Type | Functionalized Product |
| 4-Hydroxycyclopent-2-enone and alkene | [2+2] Photocycloaddition | Hydroxy-substituted bicyclo[3.2.0]heptanone |
| Bicyclo[1.1.1]pentane carboxylic acid | Pd-catalyzed C–H activation | Bicyclo[3.2.0]heptane lactone |
| Aryl bis-enone | Anion radical [2+2] photocycloaddition | Aryl-substituted bicyclo[3.2.0]heptane |
Chemical Transformations and Reaction Mechanisms of Bicyclo 3.2.0 Heptane 2,4 Dione Systems
Reactivity of the Dicarbonyl Moiety
The two ketone functionalities in the bicyclo[3.2.0]heptane-2,4-dione system are primary sites for chemical manipulation, allowing for a range of functional group interconversions.
The carbonyl groups of bicyclo[3.2.0]heptane-2,4-dione and its derivatives can be readily reduced to alcohols or oxidized to carboxylic acids. Biocatalytic reductions, in particular, have been explored for related bicyclo[3.2.0]heptenone systems, demonstrating high stereoselectivity.
Reduction: The reduction of the ketone groups typically yields the corresponding alcohols. Studies on the related compound, (±)-bicyclo[3.2.0]hept-2-en-6-one, using various fungi and yeasts have shown that the stereochemical outcome is highly dependent on the specific microorganism used. For instance, Baker's yeast produces a mixture of 6-exo and 6-endo alcohols, whereas other fungi like Curvularia lunata and Mortierella ramanniana can yield the 6-endo-alcohol with high optical purity. rsc.org This enzymatic approach allows for the kinetic resolution of the racemic ketone, yielding both enantioenriched alcohols and the unreacted ketone. rsc.orgnih.gov
Oxidation: While specific oxidation studies on (1R,5S)-bicyclo[3.2.0]heptane-2,4-dione are not extensively detailed in the reviewed literature, the general transformation involves the oxidation of the ketone functionalities. A notable oxidative transformation in this bicyclic system is the Baeyer-Villiger oxidation, which is discussed in section 3.2.1 as it involves a skeletal rearrangement.
Table 1: Biocatalytic Reduction of (±)-Bicyclo[3.2.0]hept-2-en-6-one
| Biocatalyst | Product(s) | Key Findings |
| Baker's Yeast | 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]-hept-2-en-6-ol | Produces a mixture of diastereomeric alcohols. rsc.org |
| Curvularia lunata | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol and (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one | Selective reduction to the endo-alcohol and recovery of optically active ketone. rsc.org |
| Mortierella ramanniana | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol and (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one | Similar selectivity to C. lunata, enabling kinetic resolution. rsc.orgnih.gov |
The electrophilic nature of the carbonyl carbons in bicyclo[3.2.0]heptane-2,4-dione makes them susceptible to attack by nucleophiles. These reactions are fundamental for introducing new substituents and increasing molecular complexity. The strategic placement of the two ketone groups allows for selective modifications and functional group interconversions.
Nucleophilic addition reactions can proceed with a variety of reagents, such as organometallics (e.g., Grignard or organolithium reagents) and hydrides, to form tertiary or secondary alcohols, respectively. The stereochemical course of the addition is influenced by the steric hindrance imposed by the bicyclic structure.
While specific studies on nucleophilic substitution at the carbonyl carbon of this exact dione (B5365651) are limited, these reactions typically require the conversion of the hydroxyl group (formed after initial addition) into a better leaving group. The inherent strain of the cyclobutane (B1203170) ring can influence the feasibility and outcome of these subsequent transformations. nih.gov
Table 2: Potential Nucleophilic Addition Reactions
| Nucleophile (Example) | Reagent | Expected Product Type |
| Hydride | NaBH₄, LiAlH₄ | Diol |
| Alkyl/Aryl | RMgBr, RLi | Ditertiary alcohol |
| Cyanide | HCN, KCN | Cyanohydrin |
| Ylide | Wittig Reagent (Ph₃P=CH₂) | Di-alkene |
Ring Transformations and Skeletal Rearrangements
The significant ring strain within the bicyclo[3.2.0]heptane framework serves as a driving force for various skeletal rearrangements, often leading to the formation of more stable, larger ring systems. researchgate.net
The Baeyer-Villiger oxidation is a key reaction for bicyclo[3.2.0]heptanone systems, resulting in ring expansion to form bicyclic lactones (cyclic esters). This transformation is highly valuable as the resulting lactones are important precursors in the synthesis of natural products. nih.gov
The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. In the case of a dione like bicyclo[3.2.0]heptane-2,4-dione, the reaction can potentially lead to different isomeric lactones depending on which carbon-carbon bond migrates. Microbial Baeyer-Villiger oxidations have been shown to be particularly effective, often proceeding with high regioselectivity and enantioselectivity. nih.gov
For example, the microbial Baeyer-Villiger reaction of cis-bicyclo[3.2.0]heptan-2,6-dione with Acinetobacter calcoaceticus yields cyclosarkomycin, among other products. nih.gov Similarly, fungi have been screened for the enantioselective Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one to produce Corey's lactone, a key intermediate for prostaglandins. nih.govresearchgate.net Strains of Fusarium sp. tend to produce the (+)-(1R,5S)-lactone, while Aspergillus sp. yield the (-)-(1S,5R)-lactone. researchgate.net
Acid-catalyzed ring expansion is another significant transformation. In the presence of strong acids like fluorosulfonic acid (FSO₃H) or 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]heptanone derivatives can isomerize cleanly to form more stable seven-membered cycloheptenone derivatives. researchgate.net
Table 3: Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptenone Systems
| Substrate | Biocatalyst | Product(s) | Yield / Enantiomeric Excess (e.e.) |
| Bicyclo[3.2.0]hept-2-en-6-one | Aspergillus amazonicus | (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | 85% yield, 70% e.e. nih.govresearchgate.net |
| Bicyclo[3.2.0]hept-2-en-6-one | Fusarium sp. | (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one | Not specified. researchgate.net |
| cis-Bicyclo[3.2.0]heptan-2,6-dione | Acinetobacter calcoaceticus | Cyclosarkomycin and other regioisomeric lactones | 7% yield, 97% e.e. (for Cyclosarkomycin). nih.gov |
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. While the parent compound this compound is saturated, this reaction is highly relevant for its unsaturated analogues, such as those containing a double bond in either the five- or four-membered ring. The cleavage of such a double bond would lead to a selective ring-opening, yielding a functionalized monocyclic dicarbonyl compound. The outcome of the reaction can be controlled by the workup conditions (reductive or oxidative) to yield different functionalities, such as aldehydes, ketones, or carboxylic acids. This selective cleavage of the strained bicyclic system can provide access to complex acyclic or larger ring structures that might be difficult to synthesize otherwise.
Photochemical reactions, particularly electrocyclic processes, are significant for bicyclo[3.2.0]heptane systems. These reactions often involve the interconversion between a bicyclic system and a corresponding monocyclic diene under the influence of light. For instance, the photoisomerization of cycloheptatrienes and their derivatives is a common method for synthesizing bicyclo[3.2.0]heptene systems. thieme-connect.de
Conversely, the strained cyclobutane ring of a bicyclo[3.2.0]heptane derivative can undergo a photochemical or thermal electrocyclic ring-opening. Photolysis of quinolin-2-yl-β-tropolones, for example, leads to a disrotatory electrocyclic rearrangement to form 3-(1H-quinolin-2-ylidene)bicyclo[3.2.0]hept-6-ene-2,4-dione derivatives. researchgate.net These processes are governed by orbital symmetry rules and can be highly stereospecific. The mechanical activation of a bicyclo[3.2.0]heptane mechanophore can also induce a selective ring-opening reaction. omicsdi.org
Mechanistic Insights into Key Reactions
The unique reactivity of the bicyclo[3.2.0]heptane framework, characterized by the fusion of a five-membered cyclopentane (B165970) ring and a four-membered cyclobutane ring, is a subject of significant interest in synthetic and mechanistic chemistry. The inherent strain and specific conformational properties of this scaffold govern its participation in a variety of chemical transformations. Understanding the mechanistic details of these reactions, particularly the nature of transient intermediates and the energetic factors influencing reaction pathways, is crucial for controlling reaction outcomes and designing novel synthetic strategies. This section delves into the mechanistic underpinnings of key reactions involving bicyclo[3.2.0]heptane-2,4-dione and related systems, with a focus on photochemical pathways and the fundamental role of molecular structure in determining reactivity.
Photochemical reactions, especially [2+2] cycloadditions, are a primary method for constructing the bicyclo[3.2.0]heptane skeleton. researchgate.net These transformations often proceed through short-lived, high-energy radical intermediates whose character dictates the reaction's progression and stereochemical outcome. mdpi.com
One significant pathway involves the generation of an anion radical intermediate . In organophotoredox-catalyzed systems, a photosensitizer (e.g., Eosin Y) is excited by visible light and subsequently reduced by a sacrificial electron donor. mdpi.com This reduced catalyst then transfers an electron to a bis-enone substrate, generating a key radical anion intermediate. mdpi.com This species undergoes a series of intramolecular radical attacks. The first attack forms a five-membered ring, leading to a distonic radical , which then evolves through a second intramolecular cyclization to form the bicyclic radical intermediate that is ultimately oxidized to the final bicyclo[3.2.0]heptane product. mdpi.com Computational studies have been employed to explore the spin density distribution in these radical intermediates, confirming that the unpaired electron is strategically located to facilitate the subsequent ring-forming steps. mdpi.com
Another critical class of intermediates is the 1,4-diradical . In the [2+2] photocycloaddition of enones, the photoexcited enone (often in its triplet state) adds to an alkene. msu.eduacs.org This initial bond formation generates a 1,4-diradical intermediate, which can then undergo intersystem crossing to a singlet state followed by cyclization to form the cyclobutane ring. msu.edu The formation of these diradicals is a key mechanistic feature, and their subsequent reactions—cyclization, disproportionation, or fragmentation—determine the product distribution. msu.eduacs.org For instance, in certain systems, if the final C–C bond formation to close the cyclobutane ring is sterically hindered, the 1,4-diradical may instead undergo intramolecular hydrogen abstraction, leading to alternative products. acs.org The mechanism of mechanochemical ring-opening of bicyclo[4.2.0]octane derivatives, a related system, has been shown to proceed through a 1,4-diradical intermediate rather than a concerted pathway, lending further support to the prevalence of such intermediates. duke.edu
| Radical Intermediate Type | Method of Generation | Subsequent Transformation(s) | Role in Bicyclo[3.2.0]heptane Chemistry |
| Anion Radical | Single electron transfer (SET) from a reduced photocatalyst to a bis-enone substrate. mdpi.com | Intramolecular radical attack to form a distonic radical, followed by a second cyclization to a bicyclic radical. mdpi.com | Key intermediate in photoredox-catalyzed [2+2] cycloadditions to synthesize the bicyclic core. mdpi.com |
| Distonic Radical | Intramolecular cyclization of an initial anion radical intermediate. mdpi.com | Undergoes a second intramolecular radical attack to forge the four-membered ring. mdpi.com | A transient species that directly precedes the formation of the final bicyclic radical structure. mdpi.com |
| 1,4-Diradical | Addition of a photoexcited triplet enone to an alkene. msu.eduacs.org | Cyclization to form the cyclobutane ring; can also undergo fragmentation or hydrogen abstraction. msu.eduacs.org | Central intermediate in classical photochemical [2+2] cycloadditions for synthesizing the bicyclic framework. sci-hub.se |
| Open-shell Singlet Biradical | Energy transfer (EnT) processes in visible-light-induced dearomative reactions. | Can undergo [4π + 2σ] cycloaddition or 1,4-hydrogen atom transfer (HAT). | Involved in alternative photochemical pathways for constructing related bicyclic frameworks. |
This table summarizes the different types of radical intermediates identified in the formation and reaction of bicyclo[3.2.0]heptane systems.
The bicyclo[3.2.0]heptane system is characterized by significant ring strain arising from the fusion of the five- and four-membered rings. This inherent strain is a powerful driving force for a variety of chemical reactions, particularly rearrangements and ring-opening processes.
The strain within the cyclobutane portion of the molecule makes it susceptible to cleavage under various conditions. For example, the application of mechanical force (e.g., through sonication of polymer-bound bicyclo[3.2.0]heptane mechanophores) can induce a formal retro [2+2] cycloaddition. nih.govnih.gov This mechanochemical activation results in the non-scissile ring-opening of the bicyclic core to generate reactive bis-enones, a process that can be reversed photochemically. nih.govnih.gov This reversible transformation, driven by the release of ring strain, highlights the potential for using these systems in stress-responsive materials. nih.gov The ring strain also facilitates thermal or acid-catalyzed rearrangements, often leading to ring expansion and the formation of more stable seven-membered ring structures, such as cycloheptenone derivatives.
Conformation plays a critical role in dictating the stereochemical outcomes of reactions involving the bicyclo[3.2.0]heptane skeleton. The core structure intrinsically favors a boat-like conformation, a preference that is largely unaffected by various substitution patterns. nih.gov This conformational rigidity can be exploited to "lock" the spatial orientation of pharmacophoric groups, which is a valuable strategy in drug design. nih.gov
In reaction intermediates, subtle conformational preferences can have a profound impact on selectivity. For example, during the formation of the bicyclic system via photocycloaddition, the stereoselectivity is often governed by the conformation of the 1,4-diradical intermediate. msu.edu The relative orientation of the radical centers in different rotamers of the diradical determines whether the subsequent ring closure leads to a cis- or trans-fused product. msu.edu Similarly, the stereochemical outcome of organophotoredox-catalyzed radical anion [2+2] photocycloadditions is influenced by the reaction pathway; experimental and computational analyses have confirmed that these reactions can proceed via a syn-closure pathway, which preferentially leads to the formation of cis-anti products. mdpi.com NMR studies of various bicyclo[3.2.0]heptane derivatives have shown that the five-membered rings typically adopt a twist conformation. researchgate.net These defined conformational features are essential for understanding and predicting the selectivity of transformations involving this important bicyclic system.
| Factor | Description | Influence on Reactivity and Selectivity | Example Reaction(s) |
| Ring Strain | Energy associated with the fused cyclobutane and cyclopentane rings due to non-ideal bond angles and steric interactions. | Provides a driving force for ring-opening and rearrangement reactions to form more stable, less strained products. nih.gov | Mechanochemical retro [2+2] cycloaddition; Acid-catalyzed ring expansion to cycloheptenones. |
| Core Conformation | The bicyclo[3.2.0]heptane skeleton preferentially adopts a rigid, boat-like conformation. nih.gov | "Locks" the orientation of substituents, which can be used to control the spatial arrangement of functional groups. nih.gov | Design of conformationally restricted bioactive molecules. nih.gov |
| Intermediate Conformation | The specific three-dimensional arrangement of transient species like 1,4-diradicals. msu.edu | Determines the stereochemical outcome (e.g., cis/trans fusion) of ring-forming reactions. msu.edu | Stereoselective photochemical [2+2] cycloadditions. mdpi.commsu.edu |
| Syn/Anti Closure Pathway | The facial selectivity of the cyclization step during the formation of the four-membered ring. | Controls the relative stereochemistry of the newly formed stereocenters, favoring specific diastereomers. mdpi.com | Organophotoredox-catalyzed radical anion [2+2] photocycloadditions leading to cis-anti products. mdpi.com |
This table outlines the key roles of ring strain and conformation in directing the chemical behavior of bicyclo[3.2.0]heptane systems.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise structure and conformation of bicyclo[3.2.0]heptane derivatives. Both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.
In ¹H NMR studies of related bicyclo[3.2.0]heptane systems, the coupling constants (J values) and chemical shifts are instrumental in determining the relative stereochemistry and conformation. For instance, a comprehensive analysis of the ¹H NMR spectrum of endo 2-hydroxy-bicyclo[3.2.0]heptan-6-one was crucial for its configurational and conformational description. researchgate.net It has been noted that relying on a single coupling constant for configurational assignment in bicyclo[3.2.0]heptane derivatives can be unreliable, necessitating a complete analysis of the entire ring system. researchgate.net
Studies on various bicyclo[3.2.0]heptane derivatives have revealed that the five-membered ring often adopts a twist (T) conformation. researchgate.net However, in molecules like 6,6-dimethoxy-bicyclo[3.2.0]heptan-2-one and the parent bicyclo[3.2.0]heptane-2,6-dione, the five-membered ring is found to be more flattened. researchgate.net
For a derivative, benzyl (B1604629) 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate, specific proton signals have been assigned, providing a template for understanding the proton environments in this bicyclic system. google.com
Table 1: Representative ¹H NMR Data for a Bicyclo[3.2.0]heptane Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H4a | 2.43 | dd | 8 and 19 |
| H4b | 2.94 | dd | 6.5 and 19 |
| H6β | 2.99 | dd | 2 and 16 |
| H6α | 3.63 | dd | 5 and 16 |
| H5 | 4.18 | m | |
| H2 | 4.76 | s | |
| CH₂φ | 5.23 | s | |
| ArH | 7.40 | s |
Data for benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate. google.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms confirm the presence of the bicyclic core and the carbonyl groups.
Infrared (IR) Spectroscopy for Functional Group and Strain Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and providing insights into ring strain. The IR spectrum of a bicyclo[3.2.0]heptane-2,4-dione would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.
For the related benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate, distinct carbonyl stretching frequencies are observed at 1770 and 1741 cm⁻¹ in CH₂Cl₂. google.com The position of these bands can be influenced by the strain of the fused ring system. The four-membered ring in the bicyclo[3.2.0]heptane structure introduces significant ring strain, which can shift the carbonyl stretching frequency to higher wavenumbers compared to a non-strained ketone.
Transient infrared spectroscopy has been used to study the photoinduced intramolecular [2+2] cycloaddition that forms a bicyclo[3.2.0]heptane-2,4-dione core, allowing for the observation of vibrational signatures of the product as it forms. acs.org
Table 2: Characteristic IR Frequencies for Bicyclo[3.2.0]heptane Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch | 1770 |
| C=O stretch | 1741 |
Data for benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate in CH₂Cl₂. google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For (1R,5S)-bicyclo[3.2.0]heptane-2,4-dione, the carbonyl groups are the primary chromophores. The UV-Vis spectrum would typically show a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength.
In the case of benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate, a UV absorption maximum is reported at 220 nm in dioxane, likely corresponding to the π→π* transitions of the carbonyl groups and the benzene (B151609) ring. google.com The exact position of these absorptions can be influenced by the solvent and the specific substitution pattern on the bicyclic core.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula of C₇H₈O₂ and a molecular weight of 124.14 g/mol . biosynth.com
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. The strained cyclobutane (B1203170) ring of the bicyclo[3.2.0]heptane system is prone to cleavage. Common fragmentation pathways for cyclic ketones often involve α-cleavage and McLafferty rearrangements. For benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate, significant fragments are observed at m/e 259 (M⁺), 231 (M⁺ - 28), 217 (M⁺ - 42), and 91, corresponding to the loss of CO, C₂H₂O, and the benzyl group, respectively. google.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.
Table 3: Mass Spectrometry Data for a Bicyclo[3.2.0]heptane Derivative
| m/z | Identity |
|---|---|
| 259 | M⁺ |
| 231 | M⁺ - CO |
| 217 | M⁺ - C₂H₂O |
| 168 | M⁺ - C₇H₇ |
| 91 | C₇H₇⁺ |
Data for benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate. google.com
X-ray Crystallography in Absolute and Relative Stereochemistry Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's geometry.
For derivatives of bicyclo[3.2.0]heptane, X-ray crystallography has been used to confirm the conformation of the fused rings. nih.govrsc.org For example, the crystal structure of a 3-azabicyclo[3.2.0]heptane-2,4-dione derivative revealed a nearly planar cyclobutane ring. nih.gov In another study, X-ray analysis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids showed that the bicyclic core units adopt nearly identical boat-like conformations. nih.gov These studies highlight the intrinsic conformational preference of the bicyclo[3.2.0]heptane core. nih.gov
The crystal structure of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione has been determined, showing the angle between the mean planes of the cyclobutane and fused pyrrolidine (B122466) rings to be 67.6 (6)°. nih.gov
Chiroptical Spectroscopy (VCD, CD) for Chirality Assessment
Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and electronic Circular Dichroism (CD), are invaluable for assessing the chirality and determining the absolute configuration of chiral molecules like this compound.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light, which is particularly sensitive to the spatial arrangement of chromophores, such as the carbonyl groups in the dione (B5365651). The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule, often with the aid of computational chemistry.
Computational Chemistry and Theoretical Studies on Bicyclo 3.2.0 Heptane 2,4 Dione
Quantum Mechanical Calculations (DFT, Ab Initio)
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and behavior of bicyclo[3.2.0]heptane systems. These calculations are used to determine molecular geometries, reaction energies, and transition state structures, providing a detailed picture of chemical processes. For instance, in studies of related bicyclo[3.2.0]heptane syntheses, DFT investigations using functionals like M062X with basis sets such as 6-31G(d,p) have been employed to optimize the geometries of intermediates and transition states. unimi.it
QM calculations are instrumental in mapping the reaction pathways for the formation and transformation of bicyclo[3.2.0]heptane derivatives. A key reaction forming this bicyclic core is the intramolecular [2+2] photocycloaddition. nih.gov Theoretical studies help elucidate the nature of the excited states and the intermediates involved.
For example, the dynamics of a photoinitiated intramolecular [2+2] cycloaddition to form a bicyclo[3.2.0]heptane-2,4-dione core have been investigated. nih.gov Computational modeling, in conjunction with experimental data, suggests a multi-step mechanism following photoexcitation:
Fast vibrational relaxation within an initially excited electronic state.
Internal conversion to a lower excited state.
Formation of a key intermediate, potentially via intersystem crossing to a triplet state.
Rate-limiting transformation from the intermediate to the final bicyclic product. nih.gov
In related systems, such as the anion radical [2+2] photocycloaddition of aryl bis-enones, DFT has been used to detail the proposed mechanism. mdpi.com These calculations can map the formation of a distonic anion radical intermediate, followed by an intramolecular radical cycloaddition to form the bicyclic radical anion, which is then oxidized to the final bicyclo[3.2.0]heptane product. mdpi.com
The fused cyclobutane (B1203170) and cyclopentane (B165970) rings in the bicyclo[3.2.0]heptane skeleton impose significant conformational constraints. Theoretical calculations are used to explore the potential energy surface and identify the most stable conformations.
Studies on the parent bicyclo[3.2.0]heptane core have shown that it intrinsically favors a boat-like conformation, a property that is largely unaffected by various substitution patterns. nih.gov This conformational locking is a key structural feature. For related dione (B5365651) derivatives, such as bicyclo[3.2.0]heptane-2,6-dione, 1H-NMR analysis has indicated that the five-membered ring adopts a twist (T) conformation. researchgate.net Computational studies support these experimental findings, helping to refine the understanding of the molecule's three-dimensional structure. The analysis of equilibrating macrocyclic conformers in related complex natural products has been supported by DFT calculations to characterize their energy landscapes. chemrxiv.org
Quantum mechanical calculations can predict various spectroscopic properties, which can then be compared with experimental results to validate both the theoretical model and the experimental interpretation. For the bicyclo[3.2.0]heptane-2,4-dione core, ultrafast transient infrared spectroscopy has been used to track its formation. nih.gov The appearance of specific vibrational signatures corresponding to the product allows for real-time monitoring of the reaction. Theoretical calculations of vibrational frequencies are essential for assigning these experimental signatures to specific molecular motions of the product.
While not specific to the title compound, DFT and Time-Dependent DFT (TD-DFT) are widely used to predict UV-Vis absorption spectra and understand molecular orbital excitation properties in complex organic molecules, demonstrating the broad applicability of these methods. scispace.com
Molecular Modeling and Dynamics Simulations
Beyond static quantum mechanical calculations, molecular modeling techniques provide insights into the dynamic behavior and bulk properties of bicyclic systems.
The bicyclo[3.2.0]heptane framework, containing a fused four-membered ring, possesses significant ring strain, which is a key determinant of its reactivity. Strain energy can be quantified using computational methods, often through homodesmotic or isodesmic reactions where the number and type of bonds are conserved.
Computational procedures have been developed to calculate hydrocarbon strain energies. For the parent bicyclo[3.2.0]heptane, the strain energy has been calculated to be in the range of 30.5 to 31.6 kcal/mol. mdpi.com This value reflects the energetic penalty associated with deviations from ideal bond angles and torsional strain within the fused-ring system.
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| bicyclo[3.2.0]heptane | 30.5 - 31.6 |
| [2.1.0]bicyclopentane | 55.6 |
| cubane | 157.5 - 161.9 |
| [2.2.2]propellane | 93.9 - 96.0 |
Data sourced from a computational study on hydrocarbon strain energies. mdpi.com
Molecular modeling is crucial for understanding how molecules of bicyclo[3.2.0]heptane-2,4-dione interact with each other in the solid state. These intermolecular interactions govern the crystal packing and ultimately the macroscopic properties of the material.
While a crystal structure for the specific title compound is not detailed in the provided sources, studies on closely related derivatives provide significant insight. For example, the crystal structure of 3-(2,6-Dioxopiperidin-3-yl)-3-aza-bicyclo-[3.2.0]heptane-2,4-dione reveals extensive intermolecular C-H⋯O and N-H⋯O interactions. nih.govresearchgate.net These hydrogen bonds involve all four carbonyl oxygen atoms and hydrogen atoms from the cyclobutane and dioxopiperidine rings. nih.gov These interactions link the molecules into infinite chains, demonstrating how specific functional groups direct the crystal packing arrangement. nih.gov Such analyses are foundational for crystal engineering and understanding solid-state properties. mdpi.com
In Silico Approaches to Stereoselectivity Prediction
Computational chemistry has emerged as a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions leading to the formation of the bicyclo[3.2.0]heptane framework. In silico methods, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition state geometries, and the energetics of competing stereochemical pathways. These theoretical studies are instrumental in understanding the factors that govern stereoselectivity, thereby guiding the design of more efficient and selective synthetic strategies.
A prominent application of computational modeling in this area is the elucidation of the stereoselectivity in [2+2] photocycloaddition reactions, a key method for constructing the bicyclo[3.2.0]heptane core. Theoretical calculations can model the transition states of different reaction pathways, allowing researchers to predict which diastereomer is likely to be favored under specific conditions.
Detailed research into the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes via anion radical [2+2] photocycloaddition of aryl bis-enones has demonstrated the predictive power of DFT calculations. mdpi.com These studies have shown that the reaction proceeds through a syn-closure pathway, leading to the formation of cis-anti diastereoisomers as the major products. mdpi.com
Computational analyses have been crucial in validating the proposed reaction mechanisms. mdpi.com For instance, in the presence of a photocatalyst and a Lewis acid like LiBr, the substrate can form different radical anion intermediates. DFT calculations have revealed that the formation of a trans-coordinated intermediate (Ftrans) is energetically disfavored by +8.9 kcal/mol compared to the more stable cis-coordinated intermediate (Fcis). mdpi.com This significant energy difference explains the high stereoselectivity observed experimentally, as the reaction preferentially proceeds through the lower-energy Fcis pathway. mdpi.com
The subsequent intramolecular cyclization steps have also been modeled, revealing the energetic barriers for the formation of different stereoisomers. The calculations support the experimental observation that the syn-closure pathway is favored, leading predominantly to the cis-anti products. mdpi.com The alignment between these theoretical predictions and experimental results validates the proposed reaction pathway and provides a solid basis for optimizing reaction conditions to enhance stereoselectivity. mdpi.com
| Intermediate | Relative Energy (kcal/mol) |
| Fcis | 0.0 |
| Ftrans | +8.9 |
This table illustrates the calculated relative energy difference between the cis and trans coordinated radical anion intermediates in a representative organophotoredox-catalyzed [2+2] photocycloaddition leading to a bicyclo[3.2.0]heptane derivative. The data is derived from DFT calculations. mdpi.com
Furthermore, computational studies can be employed to assess the absolute configuration of the chiral bicyclo[3.2.0]heptanes obtained. By comparing calculated and experimental data, such as NMR spectra and optical rotation, the stereochemistry of the products can be confidently assigned. This synergy between computational prediction and experimental verification is a cornerstone of modern stereoselective synthesis.
Strategic Applications of Bicyclo 3.2.0 Heptane 2,4 Dione As a Versatile Synthetic Scaffold
Role in Total Synthesis of Complex Natural Products
The utility of bicyclo[3.2.0]heptane-2,4-dione and its derivatives is well-established in the total synthesis of cyclopentane-containing natural products. These derivatives serve as key intermediates in the preparation of prostanoids and other biologically active compounds. researchgate.net
Precursors to Biologically Active Natural Products
The bicyclo[3.2.0]heptane scaffold is a cornerstone in the synthesis of a variety of natural products with significant biological activities.
Humilisin E : This diterpenoid features a rare epoxidized cyclononene (B11951088) ring fused to a bicyclo[3.2.0]heptane core. chemrxiv.orgnih.govnih.gov Synthetic strategies have been developed to construct the functionalized bicyclo[3.2.0]heptane subunit of Humilisin E stereoselectively, highlighting the importance of this scaffold in accessing the complex architecture of the natural product. nih.govresearchgate.netacs.org Two distinct routes to the bicyclo[3.2.0]heptane core have been explored: a Stork epoxynitrile cyclization and a more stereoselective approach utilizing a Wolff rearrangement. chemrxiv.orgnih.govnih.gov
Bielschowskysin : A marine diterpenoid, Bielschowskysin contains a highly functionalized bicyclo[3.2.0]heptane segment embodying a bridged lactone. rsc.orgresearchgate.net A key step in the synthesis of this complex molecule involves a stereoselective copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene to construct the bicyclo[3.2.0]heptane core. rsc.orgresearchgate.netacs.org This approach has been instrumental in developing a non-photochemical route to the bicyclic core of Bielschowskysin as well. nih.gov
Punctatin A : While direct synthesis from (1R,5S)-bicyclo[3.2.0]heptane-2,4-dione is not explicitly detailed in the provided results, the bicyclo[3.2.0]heptane framework is a common structural element in related natural products, suggesting its potential as a key building block.
Prostanoids : Bicyclo[3.2.0]heptane derivatives are versatile intermediates in the synthesis of prostanoids, a class of lipid compounds with diverse physiological effects. researchgate.net The bicyclo[3.2.0]hept-3-en-6-one system, in particular, provides a facile route to key prostaglandin (B15479496) intermediates. researchgate.net Rearrangements of 3-endo-alkoxy-2-exo-bromobicyclo[3.2.0]heptan-6-ones have been shown to yield potential prostanoid precursors. rsc.org
Jasmonoids : Similar to prostanoids, jasmonoids are cyclopentane-based signaling molecules in plants. The synthetic utility of the bicyclo[3.2.0]heptane scaffold for constructing cyclopentane (B165970) rings makes it a valuable tool in the synthesis of jasmonoids. researchgate.net
Hop Ether : This cyclopentane-based natural product is another example where the synthetic versatility of bicyclo[3.2.0]heptane derivatives can be applied for the construction of the core carbocyclic structure. researchgate.net
Sarkomycin : A microbial Baeyer-Villiger reaction of cis-bicyclo[3.2.0]heptan-2,6-dione has been shown to produce cyclosarkomycin, a derivative of the antitumor antibiotic sarkomycin. nih.gov This transformation highlights the utility of the bicyclo[3.2.0]heptane skeleton in accessing bioactive cyclopentane derivatives. researchgate.netnih.gov A spirocyclic derivative, spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgresearchgate.netdioxolan]-6-one, also serves as a versatile intermediate for the synthesis of cyclopentane-derived natural products like Sarkomycin. researchgate.net
Strategies for Constructing Polycyclic Systems
The strained nature of the bicyclo[3.2.0]heptane ring system makes it an excellent starting point for the construction of more complex polycyclic architectures. One of the most powerful methods for creating the bicyclo[3.2.0]heptane core is through photochemical [2+2] cycloaddition reactions. This approach involves the light-induced formation of a cyclobutane (B1203170) ring from two unsaturated molecules. Furthermore, transition metal catalysis, particularly with copper(I), can be employed to facilitate intramolecular [2+2] photocycloadditions of diolefins to yield bicyclo[3.2.0]heptanes with high diastereoselectivity. acs.org The resulting bicyclic structure can then undergo various transformations, such as ring-expansion reactions like the Baeyer-Villiger oxidation to form lactones, which are valuable precursors for natural product synthesis.
Scaffold Development in Medicinal Chemistry and Drug Discovery
The unique three-dimensional structure of the bicyclo[3.2.0]heptane scaffold enhances its ability to bind to protein targets, making it a valuable framework in medicinal chemistry. nih.govrsc.org
Synthesis of Pharmaceutically Relevant Azabicyclo[3.2.0]heptane Analogs
The introduction of a nitrogen atom into the bicyclo[3.2.0]heptane framework leads to azabicyclo[3.2.0]heptane analogs, which are core structures in several important classes of pharmaceuticals.
Carbapenems : 6-Azabicyclo[3.2.0]heptan-7-one is a key intermediate in the synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics. The synthesis of carbacyclic isosteres of carbapenemic acids, such as bicyclo[3.2.0]heptan-6-ones, has been explored for their potential as enzyme inhibitors. doi.org
Thalidomide (B1683933) Derivatives : A novel, efficient microwave-assisted green synthesis method has been developed for thalidomide and its analogs, including those incorporating a bicyclo[3.2.0]heptane-2,4-dione moiety. scispace.com This one-pot multicomponent synthesis allows for the creation of structurally diverse thalidomide derivatives that may offer improved efficacy and shed light on their structure-activity relationships. scispace.comwjbphs.com Bridged analogs of thalidomide based on the 3-azabicyclo[3.1.1]heptane system have also been synthesized as potential anticancer agents and components of proteolysis-targeting chimeras (PROTACs). researchgate.netchemrxiv.orgresearchgate.net
The following table summarizes the synthesis of a thalidomide analog incorporating the bicyclo[3.2.0]heptane-2,4-dione scaffold.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| Cyclic anhydride, Glutamic acid, Ammonium chloride | 4-N,N-dimethylaminopyridine (DMAP), Microwave irradiation | 3-(bicyclo[3.2.0]heptane-2,4-dione-3-yl)piperidine-2,6-dione | 54% | scispace.com |
Exploring Bioisosteric Replacements
The rigid, three-dimensional nature of the bicyclo[3.2.0]heptane scaffold makes it a suitable candidate for bioisosteric replacement of other cyclic systems in drug design. For instance, 3-azabicyclo[3.2.0]heptane has been investigated as a constrained analog and potential bioisostere for pyrrolidine (B122466) and piperidine, which are common motifs in biologically active compounds. orgsyn.org This approach aims to improve properties such as potency, selectivity, and pharmacokinetic profiles by introducing conformational rigidity.
Applications in Materials Science and Polymer Synthesis
The unique strained-ring system of the bicyclo[3.2.0]heptane scaffold, particularly derivatives of this compound, has garnered interest in the field of materials science for the development of advanced functional polymers. The inherent ring strain within the fused cyclobutane and cyclopentane rings provides a latent reactivity that can be harnessed to create materials with novel properties, such as stress-responsiveness and self-healing capabilities.
Development of Stress-Responsive Polymers
A significant application of the bicyclo[3.2.0]heptane framework is its use as a "mechanophore"—a mechanically sensitive chemical unit—within a polymer backbone. nih.gov When subjected to mechanical stress, such as sonication in solution, polymers incorporating this scaffold can undergo specific, controlled chemical transformations. nih.gov This property is pivotal for creating a new generation of "smart" materials that can respond to mechanical damage.
Researchers have demonstrated that incorporating a bicyclo[3.2.0]heptane (BCH) mechanophore into a polymer chain allows for a force-induced, non-scissile ring-opening reaction. nih.gov Unlike many mechanophores that lead to the cleavage of the polymer chain upon activation, the BCH unit undergoes a formal retro [2+2] cycloaddition. nih.gov This reaction opens the four-membered ring to generate reactive bis-enone functionalities along the polymer backbone without breaking the chain itself. nih.gov
This transformation is particularly valuable because the newly formed bis-enones are reactive and can participate in conjugate addition reactions. nih.gov This opens the possibility for constructive bond formation in areas of high stress, potentially leading to materials that can signal damage or even self-heal. nih.gov
A key feature of this system is its photochemical reversibility. The stress-induced ring-opening can be reversed by exposure to visible light, which regenerates the original bicyclo[3.2.0]heptane structure. nih.gov This creates a switchable platform where the material's structure and reactivity can be toggled in response to mechanical force and light, offering a pathway for materials that could potentially be repaired using ambient sunlight. nih.gov
The synthesis strategy to create these materials involves designing a BCH-centered difunctional initiator, which is then used in polymerization processes like Single Electron Transfer Living Radical Polymerization (SET-LRP) to grow polymer chains from the central mechanophore unit. nih.gov
The table below summarizes the experimental findings for a poly(methyl acrylate) polymer containing a central bicyclo[3.2.0]heptane mechanophore (BCH-PMA).
| Experimental Step | Procedure | Observation | Interpretation |
| Initial State | The native BCH-PMA polymer is treated with a labeling agent (MAMA). | No significant UV absorbance is detected. nih.gov | The bicyclo[3.2.0]heptane mechanophore is in its closed, unreactive state. |
| Activation | The polymer solution is subjected to sonication for 120 minutes to apply mechanical stress, followed by treatment with the MAMA labeling agent. | A strong UV absorbance is observed. nih.gov | Mechanical force induces the ring-opening of the BCH unit to form bis-enones, which are then labeled by MAMA. |
| Recyclization | The sonicated polymer is exposed to visible light. | The UV absorbance intensity returns to the pre-sonication level. nih.gov | Photocyclization reverses the ring-opening, regenerating the original bicyclo[3.2.0]heptane mechanophore. |
Future Research Perspectives and Emerging Challenges in Bicyclo 3.2.0 Heptane 2,4 Dione Chemistry
Development of More Sustainable and Efficient Synthetic Routes
A primary challenge in utilizing bicyclo[3.2.0]heptane derivatives is the efficiency and sustainability of their synthesis. While photochemical [2+2] cycloaddition is a cornerstone for constructing the core structure, future efforts will concentrate on refining these and other methods to align with green chemistry principles.
Key research directions include:
Visible-Light Photocatalysis: Moving away from high-energy UV radiation, the use of visible-light photocatalysts, such as Eosin Y, offers a more environmentally benign approach to mediate [2+2] cycloadditions. mdpi.com These methods reduce energy consumption and minimize side reactions, contributing to higher efficiency. mdpi.com
Biocatalysis: The use of enzymes and microorganisms presents a promising avenue for the stereoselective synthesis of bicyclo[3.2.0]heptane derivatives. smolecule.comnih.gov Biotransformations can offer high enantioselectivity under mild reaction conditions, reducing the need for chiral auxiliaries and harsh reagents. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, and its application in a one-pot, multicomponent synthesis has been demonstrated for related structures, offering a green and efficient alternative to conventional heating methods. scispace.com
Flow Chemistry: Continuous flow reactors can improve the safety, scalability, and efficiency of photochemical reactions. This technology allows for precise control over reaction parameters like irradiation time and temperature, leading to higher yields and purities.
| Synthetic Strategy | Advantages | Challenges | Representative Research |
| Visible-Light Photocatalysis | Energy efficient, reduced side reactions, environmentally benign. | Catalyst cost and stability, substrate scope limitations. | Use of Eosin Y for stereoselective [2+2] photocycloaddition of aryl bis-enones. mdpi.com |
| Biocatalysis | High stereoselectivity, mild conditions, reduced waste. | Enzyme availability and stability, substrate specificity. | Asymmetric reduction of bicyclic ketones using microorganisms or isolated enzymes. nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, one-pot capabilities. | Scalability, potential for localized overheating. | Efficient one-pot synthesis of thalidomide (B1683933) analogs, demonstrating potential for related cyclic systems. scispace.com |
| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yields. | Initial equipment cost, potential for channel clogging. | General application to photochemical reactions for improved efficiency and control. |
Exploration of Novel Reactivity Patterns and Derivatization
The strained bicyclic system of (1R,5S)-bicyclo[3.2.0]heptane-2,4-dione is a reservoir of latent reactivity. While foundational reactions like reductions, oxidations, and ring expansions are known, future work will delve into more nuanced and novel transformations.
Emerging areas of exploration consist of:
C–H Activation: Transition metal-catalyzed C–H activation presents a powerful tool for the direct functionalization of the bicyclic scaffold without the need for pre-installed functional groups. rsc.org This allows for the late-stage introduction of complexity and the synthesis of novel derivatives. nih.gov
Ring-Opening and Rearrangement Cascades: The significant ring strain can be harnessed to trigger controlled ring-opening or expansion reactions, providing access to diverse and functionalized cyclopentane (B165970) or cycloheptane (B1346806) systems. For instance, acid-mediated two-carbon ring expansion can yield cycloheptenone derivatives.
Mechanophore Activity: The scissile nature of the cyclobutane (B1203170) ring under mechanical stress makes the bicyclo[3.2.0]heptane skeleton a potential mechanophore, where mechanical force can unveil latent reactivity. omicsdi.org
Asymmetric Derivatization: Developing new catalytic asymmetric methods to modify the dione (B5365651) will be crucial. This includes stereoselective alkylations, aldol (B89426) reactions, and conjugate additions to further elaborate the chiral core into highly functionalized and enantioenriched products.
Advanced Applications in Target-Oriented Synthesis
The bicyclo[3.2.0]heptane framework is a key structural motif in numerous biologically active natural products. nih.govnih.gov Its rigid, three-dimensional structure makes it an excellent starting point for the stereocontrolled synthesis of complex molecular architectures. nih.govgoogle.com
Future applications will likely focus on:
Complex Diterpenoid Synthesis: The bicyclic core is central to challenging targets like humilisin E and bielschowskysin. nih.govresearchgate.net Developing efficient routes to functionalized bicyclo[3.2.0]heptane-2,4-dione derivatives will be critical to completing the total synthesis of these and other intricate natural products.
Medicinal Chemistry Scaffolds: The unique 3D geometry of the bicyclo[3.2.0]heptane system is valuable for drug discovery, as it can be used to create novel scaffolds that explore chemical space beyond traditional flat, aromatic structures. researchgate.nettaltech.ee Derivatives are being investigated as precursors to antibiotics and as potential anticancer agents. smolecule.comgoogle.com
Fragment-Based Drug Discovery: Simple, well-defined derivatives of the dione can serve as fragments in screening campaigns to identify new binding motifs for protein targets, which can then be elaborated into more potent drug candidates.
| Target Class | Significance of Bicyclo[3.2.0]heptane Core | Example(s) |
| Diterpenoids | Provides a rigid, stereochemically defined core for constructing complex polycyclic systems. nih.govresearchgate.net | Humilisin E, Bielschowskysin. nih.govresearchgate.net |
| Prostaglandins | Serves as a key precursor for the cyclopentane ring system central to prostaglandin (B15479496) structures. google.com | Various synthetic prostaglandin analogues. |
| Antibiotics & Pheromones | Acts as a versatile intermediate for building various biologically active molecules. google.com | Intermediates in the synthesis of novel fluoroquinolones and insect pheromones. google.comtaltech.ee |
| Anticancer Agents | The strained ring system can be a pharmacophore, and the scaffold allows for diverse functionalization to interact with biological targets. smolecule.com | Derivatives of bicyclo[3.2.0]hept-2-ene-6,7-dione have shown potential cytotoxic effects. smolecule.com |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. nih.govresearchgate.net For bicyclo[3.2.0]heptane-2,4-dione chemistry, AI and machine learning (ML) present powerful tools to overcome existing challenges. acs.org
Potential applications include:
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and more efficient synthetic routes to the bicyclo[3.2.0]heptane core and its complex derivatives, potentially identifying pathways that a human chemist might overlook. biopharmatrend.com
Reaction Outcome and Condition Prediction: ML models, trained on large datasets of chemical reactions, can predict the outcome and yield of unexplored reactions involving the bicyclo[3.2.0]heptane scaffold. pharmaphorum.com This can significantly reduce the amount of trial-and-error experimentation needed to optimize reaction conditions, for example, in stereoselective C-H functionalization or cycloaddition reactions. researchgate.netpharmaphorum.com
De Novo Design of Derivatives: AI algorithms can design novel bicyclo[3.2.0]heptane derivatives with desired properties (e.g., specific biological activities or physical characteristics). These tools can explore a vast virtual chemical space to identify promising candidates for synthesis.
Automated Synthesis: The integration of AI with robotic platforms enables the concept of a "self-driving" laboratory. acs.org AI could design a novel synthetic route to a complex target derived from bicyclo[3.2.0]heptane-2,4-dione, and a robotic system could then execute the synthesis, purify the product, and analyze the results, accelerating the discovery cycle. acs.org
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for the preparation of (1R,5S)-bicyclo[3.2.0]heptane-2,4-dione?
- Methodological Answer : The compound is synthesized via condensation reactions of bicyclo[3.2.0]hept-2-en-6-one with aldehydes under acid catalysis, as demonstrated in the synthesis of benzothiazole derivatives . Biocatalytic approaches using Baeyer-Villiger monooxygenases (BVMOs), such as cyclohexanone monooxygenase (CHMO), enable stereoselective oxygenation of bicyclo[3.2.0] precursors, yielding lactones with high enantiomeric specificity . Additionally, it serves as a key building block in pharmaceutical intermediates, as noted in PharmaBlock’s catalog .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in bicyclic systems, as exemplified in related structures like (1S*,4S*,5R*)-spiro derivatives . NMR spectroscopy, particularly - and -NMR, is critical for analyzing coupling constants and diastereotopic proton environments, with chemical shifts often compared to databases like those in Lange’s Handbook .
Q. What analytical techniques ensure the purity and structural integrity of this compound in synthetic protocols?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity, while mass spectrometry (MS) confirms molecular weight . Storage at 4–8°C in inert atmospheres prevents degradation, as recommended for similar bicyclic diones .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing bicyclo[3.2.0]heptane-2,4-dione be addressed using biocatalytic methods?
- Methodological Answer : BVMOs exhibit regiodivergent behavior; for example, CHMO converts the (1R,5S)-enantiomer into a "normal" lactone and the (1S,5R)-enantiomer into an "abnormal" product . Protein engineering of enzymes or computational docking studies can optimize substrate binding to favor desired regioselectivity.
Q. What role do computational models play in predicting reactivity and stereochemical outcomes for this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict transition-state energetics for reactions like Diels-Alder cycloadditions, while molecular dynamics simulations model enzyme-substrate interactions in BVMO systems . Thermochemical data from NIST (e.g., enthalpy of formation) supports reaction feasibility assessments .
Q. How is bicyclo[3.2.0]heptane-2,4-dione utilized as a building block in pharmacologically active compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
